

Application Notes: In Vivo Administration of RU 35929, a Non-Steroidal Anti-Androgen

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Compound of Interest

Compound Name: RU 35929

Cat. No.: B1680175

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Introduction

RU 35929 is a non-steroidal anti-androgen (NSAA) that acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, **RU 35929** prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition of androgen binding subsequently blocks the translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes. This mechanism of action makes **RU 35929** and other NSAAs valuable tools for studying androgen-dependent processes and for the potential development of therapies for conditions such as prostate cancer.

Mechanism of Action

The androgen receptor signaling pathway plays a crucial role in the development and maintenance of male secondary sexual characteristics and is a key driver in the progression of prostate cancer.[1][2] In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[2] Upon binding of an androgen like testosterone or DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.[2][3][4] This process drives cellular proliferation and survival.[1][4]

RU 35929, as a competitive antagonist, binds to the ligand-binding domain of the AR. This binding event prevents the conformational changes necessary for receptor activation and nuclear translocation, thereby inhibiting the downstream signaling cascade.

Protocols for In Vivo Experiments with RU 35929

Disclaimer: Limited public information is available regarding the in vivo dosage of **RU 35929**. The following protocols are based on general principles for in vivo studies with non-steroidal anti-androgens and data from similar compounds. It is imperative that researchers conduct a thorough dose-range finding study to determine the optimal and safe dosage for their specific animal model and experimental conditions.

I. Dose-Range Finding (Dose Escalation) Study

This initial study is critical for determining the maximum tolerated dose (MTD) and a preliminary effective dose range of **RU 35929**.

Objective: To evaluate the safety and tolerability of **RU 35929** over a range of doses and to identify a potential therapeutic window.

Animal Model: Select a relevant animal model for your research question. For prostate cancer studies, common models include:

- Xenograft models: Immunocompromised mice (e.g., nude or SCID) bearing human prostate cancer cell line xenografts (e.g., LNCaP).
- Genetically engineered mouse models (GEMMs): Mice that spontaneously develop prostate cancer (e.g., TRAMP mice).

Experimental Groups:

- Group 1: Vehicle control
- Group 2-n: Increasing doses of **RU 35929** (e.g., 1, 5, 10, 25, 50 mg/kg)

Procedure:

- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- Drug Preparation:
 - The vehicle for **RU 35929** will depend on its solubility. Common vehicles for oral administration of similar compounds include corn oil, carboxymethylcellulose (CMC), or a solution of ethanol, polyethylene glycol (PEG), and saline.
 - Prepare fresh solutions of **RU 35929** at the desired concentrations for each administration.
- Administration:
 - Administer **RU 35929** and the vehicle control via the chosen route (e.g., oral gavage, subcutaneous injection) once daily.
- Monitoring:
 - Body Weight: Record the body weight of each animal daily. Significant weight loss (>15-20%) is a sign of toxicity.
 - Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
 - Tumor Volume (if applicable): For xenograft models, measure tumor volume with calipers 2-3 times per week.
- Study Duration: Continue the study for a predetermined period (e.g., 14-28 days) or until signs of significant toxicity are observed.
- Endpoint Analysis:
 - At the end of the study, euthanize the animals and perform a gross necropsy.
 - Collect blood for serum chemistry and complete blood count (CBC) to assess organ toxicity.
 - Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

Data Presentation: Dose-Range Finding Study

Dose (mg/kg)	Mean Body Weight Change (%)	Clinical Observations	Serum Chemistry/CBC	Histopathology Findings
Vehicle				
1				
5				
10				
25				
50				

II. Efficacy Study

Once a safe and potentially effective dose range has been established, a formal efficacy study can be conducted.

Objective: To evaluate the anti-tumor efficacy of **RU 35929** in a relevant in vivo model.

Animal Model and Experimental Groups:

- Use the same animal model as in the dose-range finding study.
- Group 1: Vehicle control
- Group 2: **RU 35929** at the determined optimal dose
- (Optional) Group 3: Positive control (e.g., another established anti-androgen like bicalutamide or enzalutamide)

Procedure:

- Tumor Implantation (for xenograft models): Inoculate animals with prostate cancer cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

- Randomization: Randomize animals into treatment groups based on tumor volume to ensure an even distribution.
- Treatment: Administer **RU 35929**, vehicle, and any positive controls as determined from the dose-range finding study.
- Monitoring:
 - Tumor Volume: Measure tumor volume 2-3 times per week.
 - Body Weight: Record body weight at least twice a week.
 - Clinical Observations: Monitor for any signs of toxicity.
- Endpoint Analysis:
 - Euthanize animals when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
 - Excise tumors and record their final weight.
 - Collect tumor tissue for pharmacodynamic and histological analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, AR expression).
 - Collect blood for measurement of prostate-specific antigen (PSA) levels, if applicable to the model.

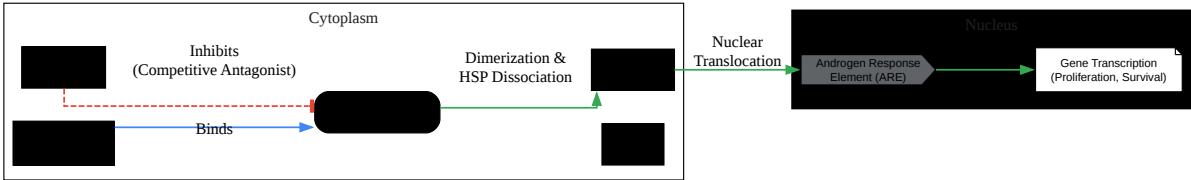
Data Presentation: Efficacy Study

Treatment Group	Mean Initial Tumor Volume (mm ³)	Mean Final Tumor Volume (mm ³)	Mean Tumor Weight (g)	Mean Body Weight Change (%)	Mean PSA Levels (ng/mL)
Vehicle					
RU 35929					
Positive Control					

Comparative Data for Other Non-Steroidal Anti-Androgens (for reference)

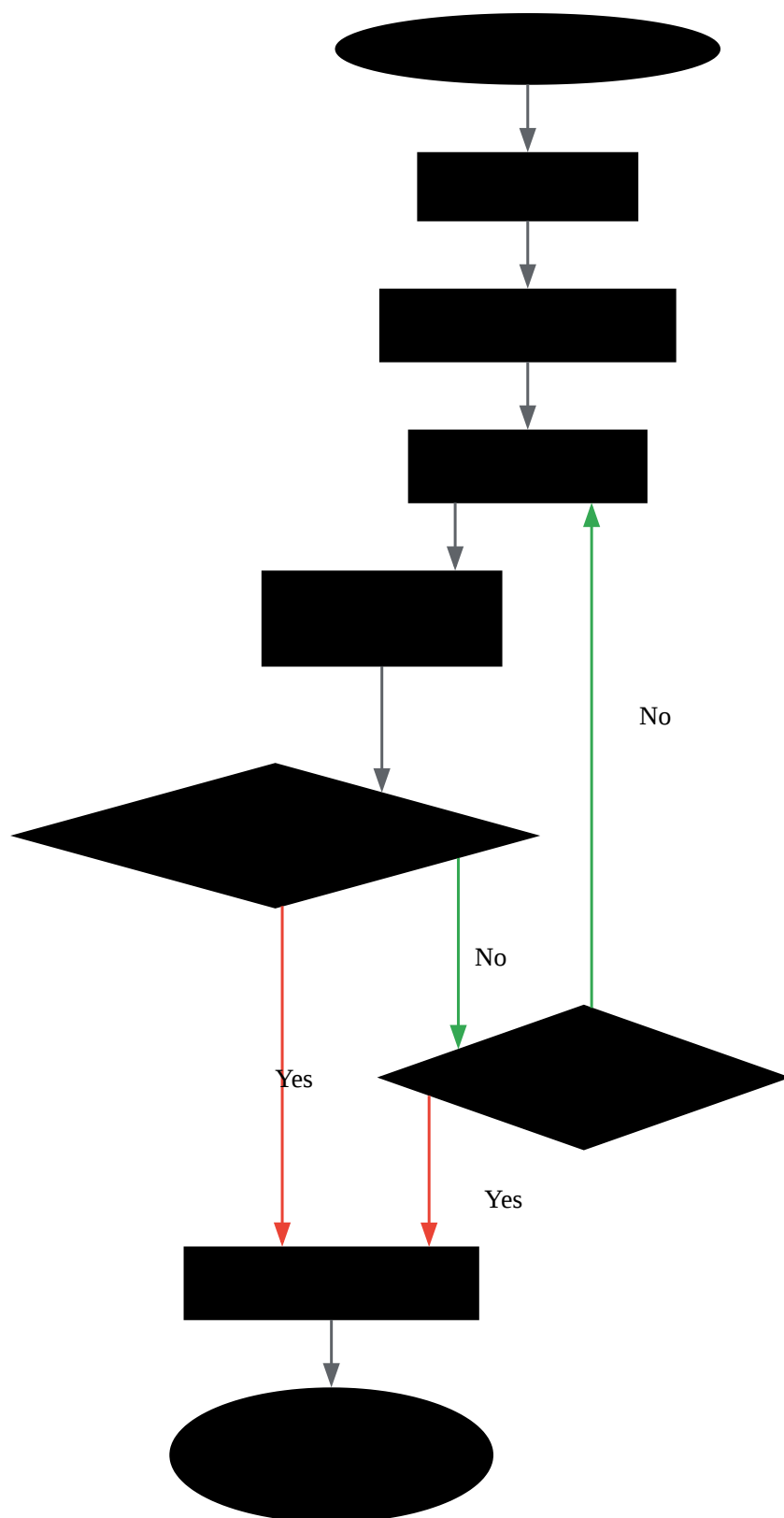
Compound	Animal Model	Dose	Route	Efficacy Endpoint
Hydroxyflutamide	LNCaP Xenograft	25 mg/kg/day	Oral Gavage	Tumor Growth Inhibition
Bicalutamide	Pten-deficient mice	50 mg/kg/day	Oral Gavage	Inhibition of Tumor Progression[5]
Enzalutamide	LNCaP Xenograft	10 mg/kg/day	Oral Gavage	Tumor Regression

Visualizations



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Caption: Androgen Receptor Signaling and **RU 35929** Inhibition.



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Caption: Workflow for a Dose-Range Finding Study.

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